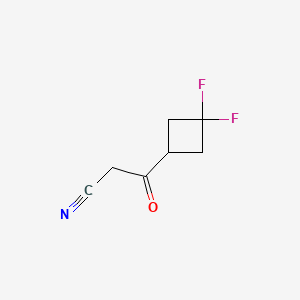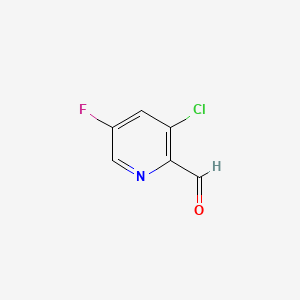
3-Chloro-5-fluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the reaction of 3-chloropyridine-5-carbaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the halogen exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: 3-Chloro-5-fluoropicolinic acid.
Reduction: 3-Chloro-5-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-fluoropicolinaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoropicolinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity . The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of fluorine.
3-Fluoropicolinaldehyde: Lacks the chlorine atom, only has a fluorine substituent.
5-Chloro-3-fluoropicolinaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
3-Chloro-5-fluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules . This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZQQCUYFFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733357 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-32-7 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
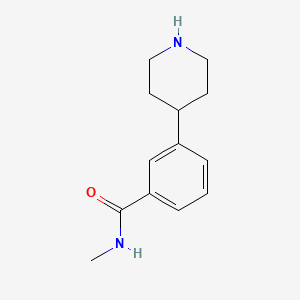
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
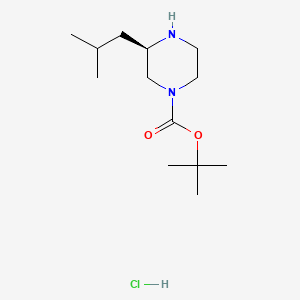
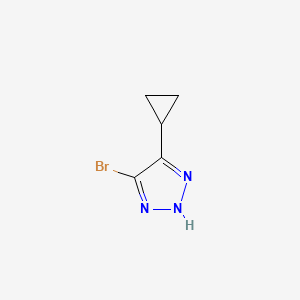
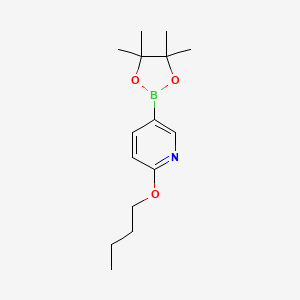
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
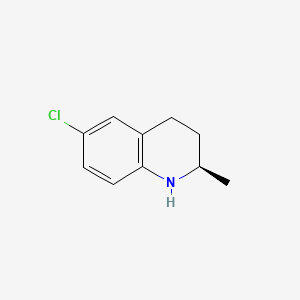
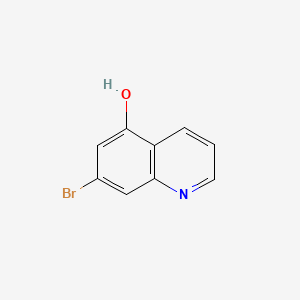
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
